molecular formula C6H11ClO2 B14068446 (2R,3R)-2-chloro-3-methylpentanoic acid CAS No. 94318-83-9

(2R,3R)-2-chloro-3-methylpentanoic acid

Cat. No.: B14068446
CAS No.: 94318-83-9
M. Wt: 150.60 g/mol
InChI Key: QMYSXXQDOZTXAE-RFZPGFLSSA-N
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Description

(2R,3R)-2-Chloro-3-methylpentanoic acid is a chiral compound with significant importance in organic chemistry. It is characterized by the presence of a chlorine atom and a methyl group attached to a pentanoic acid backbone. The compound’s chirality arises from the two stereocenters at the second and third carbon atoms, making it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-2-chloro-3-methylpentanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric synthesis starting from chiral precursors or through the use of chiral auxiliaries. The reaction conditions often involve the use of specific reagents and solvents to control the stereochemistry and yield of the product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the resolution of racemic mixtures using chiral chromatography or enzymatic resolution techniques. These methods are designed to separate the desired enantiomer from its mirror image, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions: (2R,3R)-2-Chloro-3-methylpentanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alkanes or alcohols, depending on the reagents used.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products:

    Substitution: Formation of (2R,3R)-2-hydroxy-3-methylpentanoic acid.

    Oxidation: Formation of (2R,3R)-3-methylpentanoic acid.

    Reduction: Formation of (2R,3R)-2-chloro-3-methylpentanol.

Scientific Research Applications

(2R,3R)-2-Chloro-3-methylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (2R,3R)-2-chloro-3-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chirality plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of metabolic processes.

Comparison with Similar Compounds

  • (2S,3S)-2-Chloro-3-methylpentanoic acid
  • (2R,3R)-2,3-Dihydroxy-4-oxo-4-(propylamino)butanoic acid
  • (2R,3R)-2,3-Butanediol

Comparison: (2R,3R)-2-Chloro-3-methylpentanoic acid is unique due to its specific stereochemistry and the presence of both a chlorine atom and a methyl group This combination of features distinguishes it from other similar compounds, which may lack one or more of these characteristics

Properties

CAS No.

94318-83-9

Molecular Formula

C6H11ClO2

Molecular Weight

150.60 g/mol

IUPAC Name

(2R,3R)-2-chloro-3-methylpentanoic acid

InChI

InChI=1S/C6H11ClO2/c1-3-4(2)5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)/t4-,5-/m1/s1

InChI Key

QMYSXXQDOZTXAE-RFZPGFLSSA-N

Isomeric SMILES

CC[C@@H](C)[C@H](C(=O)O)Cl

Canonical SMILES

CCC(C)C(C(=O)O)Cl

Origin of Product

United States

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